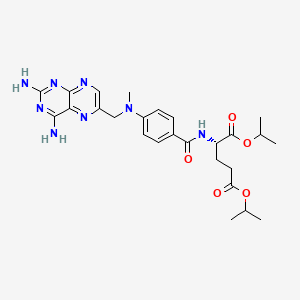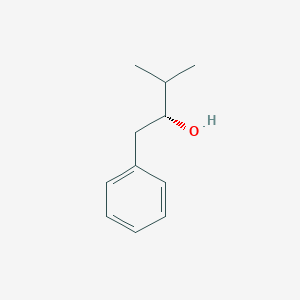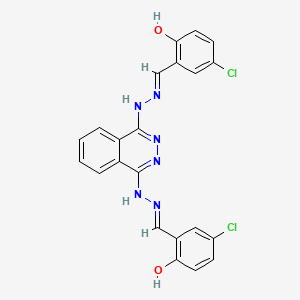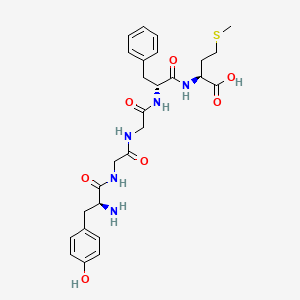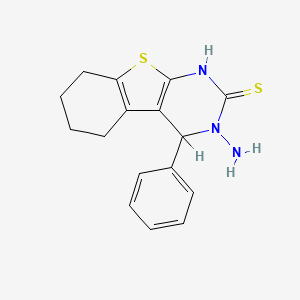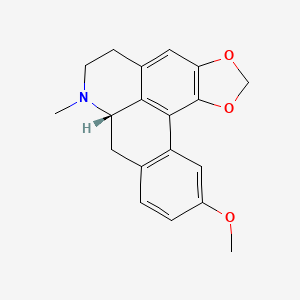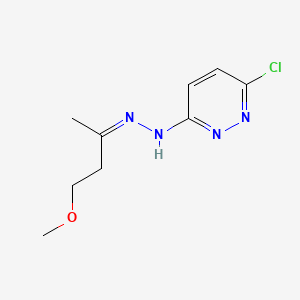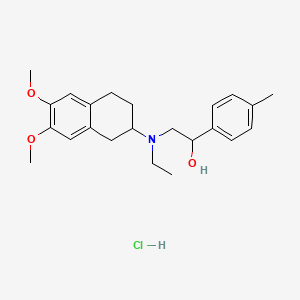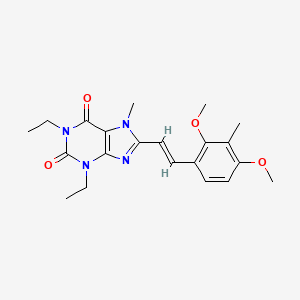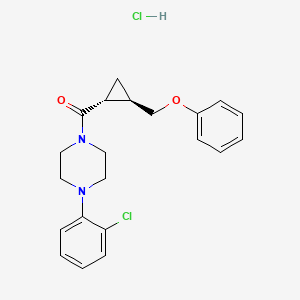
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- is a complex organic compound with a piperazine ring structure This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide or the cyclization of N,N’-disubstituted ethylenediamines .
The phenoxymethylcyclopropyl group is introduced through a series of reactions involving the formation of a cyclopropyl ring and subsequent functionalization with a phenoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects, including antihistamines, antipsychotics, and antifungals.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands for metal complexes and catalysts.
Material Science: It is used in the preparation of metal-organic frameworks (MOFs) and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, monohydrochloride, trans- involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorophenyl and phenoxymethylcyclopropyl groups contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives such as:
1-(2-Chlorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various drugs.
4-(2-Phenoxymethyl)piperazine: Used in the synthesis of ligands and catalysts.
Propriétés
Numéro CAS |
102617-36-7 |
|---|---|
Formule moléculaire |
C21H24Cl2N2O2 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
[4-(2-chlorophenyl)piperazin-1-yl]-[(1R,2R)-2-(phenoxymethyl)cyclopropyl]methanone;hydrochloride |
InChI |
InChI=1S/C21H23ClN2O2.ClH/c22-19-8-4-5-9-20(19)23-10-12-24(13-11-23)21(25)18-14-16(18)15-26-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2;1H/t16-,18+;/m0./s1 |
Clé InChI |
MCHKYLWEXAJLRV-KUGOCAJQSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4.Cl |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CC3COC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


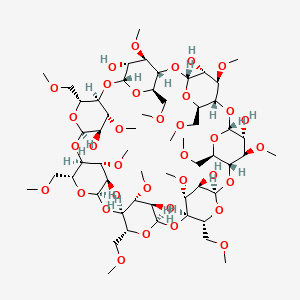
![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)

